molecular formula C16H16ClNOS B2741475 2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide CAS No. 1235299-13-4

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

Cat. No. B2741475
CAS RN: 1235299-13-4
M. Wt: 305.82
InChI Key: VXFGIWHZXCFHPX-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, also known as CP-544326, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the neurokinin-1 (NK1) receptor, which is a member of the tachykinin family of G protein-coupled receptors. The NK1 receptor is involved in a variety of physiological processes, including pain perception, inflammation, and stress response.

Scientific Research Applications

Antioxidant Activity

The structure of this compound, which includes a thiophene moiety, suggests potential antioxidant properties. Thiophene derivatives have been studied for their ability to scavenge free radicals and protect against oxidative stress . The presence of a chlorophenyl group could further influence this activity, as halogens connected at the appropriate place in the phenyl ring have been shown to enhance antioxidant effects .

Antimicrobial and Antibacterial Properties

Compounds with a thiophene ring have been reported to exhibit antimicrobial and antibacterial activities . The specific configuration of substituents on the thiophene ring can be crucial in determining the effectiveness against various bacterial strains. Research into similar structures could provide insights into new treatments for bacterial infections.

Anti-inflammatory Applications

Thiophene derivatives are known to possess anti-inflammatory properties . The compound could be synthesized and tested for its efficacy in reducing inflammation, potentially leading to new anti-inflammatory medications.

Chemotherapeutic Potential

Given the structural complexity and the presence of multiple functional groups, this compound could be explored for its chemotherapeutic potential. Thiophene derivatives have been used in the synthesis of molecules with anticancer activities . The cyclopropyl group attached to the acetamide moiety might interact with biological targets involved in cancer progression.

Organic Semiconductor Applications

Thiophene-based molecules play a significant role in the development of organic semiconductors . The compound’s structure could be utilized in the fabrication of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices.

Anesthetic Properties

The structural similarity to known anesthetics that contain thiophene rings, such as articaine, suggests that this compound could have anesthetic properties . Further research could explore its potential as a local anesthetic, particularly in dental procedures.

Voltage-Gated Sodium Channel Blocker

Compounds with thiophene rings have been used as voltage-gated sodium channel blockers . This property is essential for the development of drugs that manage conditions like epilepsy and chronic pain.

Development of New Synthetic Routes

The compound’s unique structure provides an opportunity for the development of new synthetic routes in medicinal chemistry. It could serve as a precursor for the synthesis of various biologically active molecules, thereby enriching the field of drug discovery .

properties

IUPAC Name

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-15-4-2-1-3-13(15)9-16(19)18(14-5-6-14)10-12-7-8-20-11-12/h1-4,7-8,11,14H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFGIWHZXCFHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

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